Methyl 6-chloro-5-((dimethylamino)methyl)picolinate
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Overview
Description
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol It belongs to the class of picolinates, which are derivatives of picolinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-((dimethylamino)methyl)picolinate typically involves the reaction of 6-chloropicolinic acid with dimethylamine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Step 1: 6-chloropicolinic acid is dissolved in methanol.
Step 2: Dimethylamine is added to the solution.
Step 3: The reaction mixture is heated to a specific temperature (usually around 60-80°C) and stirred for several hours.
Step 4: The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.
Step 5: The product is isolated by filtration and purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted picolinates .
Scientific Research Applications
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-((dimethylamino)methyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate can be compared with other similar compounds, such as:
Methyl 6-chloropicolinate: Similar in structure but lacks the dimethylamino group.
Methyl 5-((dimethylamino)methyl)picolinate: Similar but lacks the chlorine atom at the 6-position.
Methyl 6-chloro-5-methylpicolinate: Similar but lacks the dimethylamino group at the 5-position.
Biological Activity
Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the molecular formula C11H14ClN2O2 and a molecular weight of approximately 228.67 g/mol. Its structure includes a picolinate framework with a dimethylaminomethyl group at the 5-position and a chlorine atom at the 6-position, which contribute to its biological properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research has shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest strong antibacterial potential, making it a candidate for further development in antimicrobial therapies .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have been conducted to evaluate the compound's effects on various cell lines. Results indicate that while this compound demonstrates some cytotoxic effects, it remains within acceptable limits for therapeutic applications. This is crucial for its potential use in medicinal chemistry .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the picolinate framework significantly affect its potency against microbial targets. For instance, modifications to the chlorine or dimethylamino groups can enhance or diminish its efficacy .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against clinical isolates of Acinetobacter baumannii. The compound showed promising results with MIC values significantly lower than those of standard antibiotics, indicating its potential as an alternative treatment option .
- Antitubercular Activity : Another case study focused on the compound's potential against Mycobacterium tuberculosis. The results demonstrated that it could inhibit bacterial growth effectively, suggesting further exploration in anti-tuberculosis drug development .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | CAS Number | Key Differences |
---|---|---|
Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | Contains a methyl group instead of dimethylamino |
Methyl 6-chloro-5-(hydroxymethyl)picolinate | 1205671-72-2 | Features a hydroxymethyl group |
Ethyl 6-chloro-5-methylpicolinate | 178421-21-1 | Ethyl group instead of methyl |
Methyl 6-bromo-5-methylpicolinate | Not specified | Bromine atom instead of chlorine |
This table highlights how modifications in functional groups affect biological activity and provides insights into potential avenues for drug design.
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 6-chloro-5-[(dimethylamino)methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)6-7-4-5-8(10(14)15-3)12-9(7)11/h4-5H,6H2,1-3H3 |
InChI Key |
FRNNQGKJDRCLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(N=C(C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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